2-Bromo-4,6-Difluoroaniline
Overview
Description
2-Bromo-4,6-Difluoroaniline is a white crystalline low melting solid . It is used in chemical synthesis . It is also used as a building block in the synthesis of azo-dyes and macromolecules in applications such as solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-Difluoroaniline involves the use of bromine and acetic acid in water at 20°C for 0.25 hours . The reaction temperature is 10-30°C, the reaction time is 4-6 hours, and the reaction solvent is water .Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-Difluoroaniline is BrC6H2(F)2NH2 . Its molecular weight is 208.00 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . The reaction temperature is 10-30°C, the reaction time is 4-6 hours, and the reaction solvent is water .Physical And Chemical Properties Analysis
2-Bromo-4,6-Difluoroaniline is a white crystalline low melting solid . It has a melting point of 41-42°C . It is insoluble in water .Scientific Research Applications
Chemical Synthesis
“2-Bromo-4,6-Difluoroaniline” is used in chemical synthesis . It serves as a building block in the synthesis of various complex organic compounds. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis, allowing for a variety of substitution reactions.
Fluorinated Building Blocks
This compound belongs to the category of fluorinated building blocks . Fluorinated compounds have unique properties such as high thermal stability and altered electronic properties, making them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Synthesis of Triarylamines
It can be used in the synthesis of conjugated quasiplanar triarylamines . Triarylamines are important structures in organic electronics due to their excellent charge-transporting properties.
Hole-Transporting Material
The synthesized triarylamines from “2-Bromo-4,6-Difluoroaniline” can be used as hole-transporting materials in perovskite solar cells and OLEDs . These materials facilitate the movement of positive charges, improving the efficiency of these devices.
Self-Assembled Structures
The compound can reversibly switch to two discrete self-assembled structures . This property can be exploited in the design of molecular machines or smart materials that respond to external stimuli.
Research and Development
“2-Bromo-4,6-Difluoroaniline” is used in research and development laboratories . Its unique properties make it an interesting subject for scientific investigation, contributing to the advancement of knowledge in organic chemistry.
Mechanism of Action
Target of Action
2-Bromo-4,6-Difluoroaniline is primarily used in chemical synthesis
Mode of Action
Bromo-substituents in similar compounds have been known to allow pd-catalysed coupling reactions, which can be used to expand the size of the molecule . This could potentially alter the interaction of the compound with its targets.
Pharmacokinetics
It’s worth noting that the compound has a high gi absorption and is bbb permeant, suggesting it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-bromo-4,6-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKFVGKLTWVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196154 | |
Record name | 2-Bromo-4,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-Difluoroaniline | |
CAS RN |
444-14-4 | |
Record name | 2-Bromo-4,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 444-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,6-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 2-bromo-4,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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